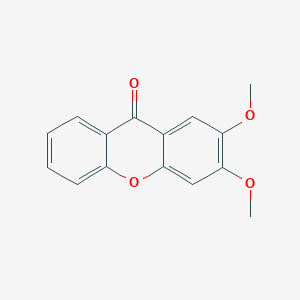

2,3-Dimethoxyxanthen-9-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-17-13-7-10-12(8-14(13)18-2)19-11-6-4-3-5-9(11)15(10)16/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWCWUPRCWDSQEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C3=CC=CC=C3O2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80291717 | |

| Record name | 2,3-dimethoxyxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42833-49-8 | |

| Record name | NSC77511 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-dimethoxyxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2,3 Dimethoxyxanthen 9 One and Its Analogs

Strategies for De Novo Synthesis of the Xanthen-9-one Core

The construction of the tricyclic xanthone (B1684191) framework is a central challenge in the synthesis of this class of compounds. Various strategies have been developed, broadly categorized into cyclization and condensation approaches.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for forming the central pyrone ring of the xanthone core. These methods typically involve the formation of a key intermediate, such as a 2-aryloxybenzoic acid or a 2,2'-dihydroxybenzophenone, which then undergoes ring closure.

One of the most prevalent strategies involves the electrophilic cycloacylation of 2-aryloxybenzoic acids. up.ptmdpi.com This method generally provides higher yields compared to intermolecular reactions. up.pt A related and widely used approach is the cyclodehydration of 2,2'-dihydroxybenzophenones. up.ptconicet.gov.ar This reaction can be promoted by various reagents, including polyphosphoric acid. conicet.gov.ar

Modern advancements have introduced transition-metal catalysis to this field. An efficient method for synthesizing substituted 2,3,4,9-tetrahydro-1H-xanthen-1-ones involves a copper(I)-catalyzed intramolecular O-arylation. acs.org This domino reaction proceeds via intermolecular C-benzylation of 1,3-cyclohexanediones with o-bromobenzyl bromides, followed by intramolecular cyclization. acs.org Other innovative cyclization strategies include:

Acyl Radical Cyclization : 2-Formylphenoxy quinones can be converted into xanthones through an acyl radical intermediate generated with N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN). researchgate.net

Moore Cyclization : A novel application of the Moore cyclization has been used to access 1,4-dioxygenated xanthones. nih.gov The process involves the thermal cyclization of a specialized quinone intermediate, which is assembled through an acetylide stitching process. nih.gov

Friedel–Crafts Alkylation : Substituted 9-methyl-9-arylxanthenes have been synthesized via an intramolecular Friedel–Crafts reaction. beilstein-journals.org This method uses trifluoroacetic acid (TFA) to activate an alkene precursor, which then cyclizes to form the xanthene core. beilstein-journals.org

Oxidative Cyclization : In the total synthesis of the complex natural product FD-594, a key step involved a copper-mediated oxidative cyclization to generate the B-C-D ring system. nih.gov

Condensation Reactions in Xanthen-9-one Formation

Condensation reactions provide a direct, often one-pot, route to the xanthone skeleton from simpler building blocks. The Grover, Shah, and Shah (GSS) reaction is a classic and popular method, which involves the condensation of a salicylic (B10762653) acid derivative with a suitable phenol. up.ptmdpi.com This reaction is typically performed by heating the components with a condensing agent like a mixture of zinc chloride and phosphoryl chloride. up.ptcore.ac.uk Recent modifications have employed Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid), which can provide high yields of the xanthone product with minimal formation of the benzophenone (B1666685) intermediate. up.pt

Another fundamental approach is the Ullmann condensation, which synthesizes the diaryl ether intermediate from a sodium phenolate (B1203915) and a benzoic acid bearing a halogen in the ortho position. up.ptmdpi.com The resulting 2-aryloxybenzoic acid is then cyclized in a separate step. up.ptmdpi.com

Variations and alternative condensation methods have also been developed to improve yields, reduce reaction times, and employ greener conditions. For instance, a simple and efficient one-pot synthesis of 9H-xanthene derivatives has been achieved through the condensation of xylenols with aromatic aldehydes using p-toluenesulfonic acid (pTSA) as a catalyst under solvent-free conditions. academie-sciences.fr Multicomponent reactions, such as a tandem [4+1] plus [4+2] cycloaddition, have been used to produce polysubstituted 4-aminoxanthones in excellent yields at room temperature without a catalyst. researchgate.netmdpi.com

Table 1: Comparison of Key Condensation Methodologies for Xanthone Synthesis

| Method | Reactants | Typical Catalyst/Reagent | Key Intermediate | Advantages/Notes | Citation(s) |

|---|---|---|---|---|---|

| Grover, Shah, and Shah (GSS) | Salicylic acid derivative + Phenol | ZnCl₂/POCl₃ or Eaton's Reagent | 2,2'-Dihydroxybenzophenone | Popular, one-pot method; can directly yield xanthone if an alternative cyclization site is available. | up.ptmdpi.comcore.ac.uk |

| Ullmann Condensation | o-Halobenzoic acid + Phenol | Copper salt (e.g., CuI, CuO) | 2-Aryloxybenzoic acid | Forms diaryl ether, which is subsequently cyclized via electrophilic cycloacylation. | up.ptmdpi.com |

| Michael/Kostanecki Method | Phenol + o-Hydroxybenzoic acid | Acetic anhydride | Not specified | One of the earliest methods; often involves drastic conditions. | up.ptconicet.gov.ar |

| pTSA-Catalyzed Condensation | Xylenol + Aromatic aldehyde | p-Toluenesulfonic acid (pTSA) | Bisphenol or Xanthene | Solvent-free, clean reaction, high yields. | academie-sciences.fr |

| Multicomponent Reaction | 3-Carbonylchromone + Isocyanide + Dienophile | None (uncatalyzed) | Not applicable | Tandem cycloaddition; produces highly substituted aminoxanthones. | researchgate.netmdpi.com |

Total Synthesis Routes to Polysubstituted Xanthones

The total synthesis of complex, polysubstituted natural xanthones showcases the application and integration of various synthetic strategies. These campaigns often require careful planning to install multiple stereocenters and functional groups with high regioselectivity and stereoselectivity.

Notable examples include:

α-Mangostin : The total synthesis of this natural product was achieved using a route where the xanthone framework was constructed via the cyclization of a benzophenone intermediate using triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄). researchgate.net

Thiomelin : A total synthesis of this lichen xanthone (2,4-dichloro-1,8-dihydroxy-5-methoxy-6-methyl-9H-xanthen-9-one) has been successfully achieved, demonstrating methods for constructing highly halogenated and substituted xanthone cores. scispace.com

FD-594 : The first asymmetric and scalable total synthesis of this complex polycyclic xanthone was accomplished in a longest linear sequence of 20 steps. nih.gov Key strategies included an asymmetric dihydroxylation, a copper-mediated oxidative cyclization, and a late-stage stereoselective glycosylation to assemble the final hexacyclic framework. nih.gov

Secalonic Acids : These dimeric xanthones, which are structurally similar to bioactive ergochromes, have been synthesized using a one-pot tandem procedure involving a double multicomponent reaction. mdpi.com

1,4-Dioxygenated Xanthones : An efficient synthesis of a naturally-occurring xanthone featuring a 1,4-dioxygenation pattern was developed using a Moore cyclization approach, which also led to the structural correction of another natural product, dulcisxanthone C. nih.gov

These syntheses highlight the necessity of robust methods for both building the core structure and for the precise installation of substituents. qut.edu.au

Regioselective Introduction and Modification of Methoxy (B1213986) Groups

For a specifically substituted target like 2,3-dimethoxyxanthen-9-one, the regioselective placement and modification of methoxy groups are as critical as the formation of the xanthone core itself. This is achieved either by using appropriately substituted precursors or by post-synthesis modification of the xanthone scaffold.

Synthesis of this compound Precursors

The synthesis of this compound logically proceeds from precursors that already contain the 2,3-dimethoxy pattern on one of the aromatic rings. The key intermediates are typically substituted benzophenones or diaryl ethers.

A common route to such precursors is the Friedel-Crafts acylation. For instance, the synthesis of analogs like 3,4-dimethoxy-1-methyl-9H-xanthen-9-one has been achieved via the Friedel-Crafts acylation of 1,2,3-trimethoxy-5-methylbenzene with 2-methoxybenzoyl chloride. nih.govresearchgate.net The resulting benzophenone intermediate is then cyclized under basic conditions, often with microwave irradiation to reduce reaction times, to form the xanthone. nih.gov

Alternatively, a diaryl ether precursor can be formed. The synthesis of 1,2-dihydroxyxanthen-9-one, an analog of the target compound, involved the reaction of methyl 2-bromobenzoate (B1222928) with 3,4-dimethoxyphenol. researchgate.net The resulting methyl 2-(3,4-dimethoxyphenoxy)benzoate is a direct precursor that, after hydrolysis and cyclization, yields the dimethoxyxanthone skeleton, which can then be demethylated to the dihydroxy product. researchgate.net This highlights a viable pathway where a substituted phenol, such as 3,4-dimethoxyphenol, is coupled with a salicylic acid derivative to build the necessary precursor for this compound.

Selective Demethylation and Methylation Strategies

Selective functionalization of a pre-existing, polyoxygenated xanthone core is a crucial strategy for accessing specific substitution patterns. up.pt The differential reactivity of hydroxyl and methoxy groups at various positions on the xanthone ring allows for regioselective transformations.

Selective Demethylation is frequently used to unmask specific hydroxyl groups from a polymethoxylated precursor. The choice of reagent is critical for achieving the desired regioselectivity.

Lewis Acids : Aluminum chloride (AlCl₃) is a classic reagent for demethylation. In the synthesis of celebixanthone methyl ether, a 1,5,6,7-tetramethoxyxanthen-9-one intermediate was selectively demethylated to give 1,5-dihydroxy-6,7-dimethoxyxanthen-9-one. researchgate.net The conditions can be tuned; for example, AlCl₃ in anhydrous dichloromethane (B109758) has been used for selective deprotection.

Boron Tribromide (BBr₃) : This is another powerful Lewis acid used for cleaving aryl methyl ethers.

Magnesium Iodide (MgI₂) : This reagent has been shown to be effective for the selective demethylation of aryl methyl ethers, particularly those positioned ortho or para to a carbonyl group, under solvent-free conditions.

Zirconium Tetrachloride (ZrCl₄) : A method using ZrCl₄ as a catalyst and anisole (B1667542) as an additive has been developed for the selective demethylation of the middle methoxy group in o-trimethoxybenzene compounds, which is a useful strategy for preparing 2,6-dimethoxyphenol (B48157) derivatives. google.com

The regioselectivity of these reactions is often governed by the acidity of the phenolic protons or by chelation effects with the xanthone's carbonyl group. up.pt For example, the 5-methoxyl group in flavanones (a related class of compounds) can be selectively cleaved using anhydrous AlCl₃ in ether, a method potentially applicable to xanthones. ias.ac.in

Selective Methylation is used to protect hydroxyl groups or to install methoxy groups at specific locations. The differences in acidity among various hydroxyl groups on the xanthone core can be exploited for regioselective methylation. up.pt

Table 2: Reagents for Selective Demethylation of Polymethoxyxanthones and Analogs

| Reagent | Typical Conditions | Selectivity/Notes | Citation(s) |

|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Anhydrous CH₂Cl₂ or Ether | Widely used Lewis acid. Can be tuned for selective deprotection of specific methoxy groups. | researchgate.netias.ac.in |

| Boron Tribromide (BBr₃) | Toluene, -78°C | Strong reagent for ether cleavage. | |

| Magnesium Iodide (MgI₂) | Solvent-free, heat | Efficient for demethylating aryl methyl ethers, especially those ortho or para to a carbonyl group. | |

| Zirconium Tetrachloride (ZrCl₄) | CH₂Cl₂, rt to 60°C | Used with an anisole additive to selectively remove the middle methoxy group in o-trimethoxybenzenes. | google.com |

Derivatization and Functionalization of this compound

The functionalization of the xanthone core is crucial for creating structural diversity and for structure-activity relationship (SAR) studies. mdpi.com The reactivity of the aromatic rings in the xanthone nucleus allows for a variety of chemical modifications, including the introduction of substituents and the construction of more complex molecular architectures through coupling reactions.

The aromatic rings of the xanthone scaffold are susceptible to substitution reactions, although the electron-withdrawing nature of the carbonyl group deactivates the ring system compared to benzene (B151609). uoanbar.edu.iq

Electrophilic Aromatic Substitution: Standard electrophilic aromatic substitution reactions such as halogenation, nitration, and methylation can be performed directly on the xanthone framework. nih.govbyjus.com The positions of these substitutions are directed by the existing substituents on the ring. For this compound, the electron-donating methoxy groups would direct incoming electrophiles to the ortho and para positions (primarily C1 and C4). However, the deactivating effect of the pyrone ring system means that vigorous reaction conditions are often required for these transformations. uoanbar.edu.iq

Nucleophilic Aromatic Substitution: While the electron-rich nature of aromatic systems typically favors electrophilic attack, functionalization with electron-withdrawing groups can render them susceptible to nucleophilic substitution. researchgate.net The introduction of halogens or a nitro group onto the xanthone ring via electrophilic substitution provides a handle for subsequent nucleophilic displacement. nih.govresearchgate.net Functional groups such as amines, thiols, and alkoxides can be introduced onto the xanthone core through these nucleophilic substitution reactions. nih.govlibretexts.org This two-step process is a common strategy for introducing a wide variety of functional groups that are not accessible through direct electrophilic substitution.

Modern cross-coupling reactions have become indispensable tools for the functionalization of heterocyclic compounds, including xanthones. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki Coupling: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide or triflate. This reaction is widely used for the synthesis of biaryls and has been applied to the functionalization of xanthones. For instance, 3-hydroxyxanthone can be converted to its corresponding triflate, which then serves as a substrate for Suzuki coupling with various phenylboronic acids. jst.go.jp This approach allows for the synthesis of a series of 3-aryl substituted xanthone derivatives. jst.go.jp More recently, a one-pot synthesis of the xanthone scaffold itself has been developed via a carbonylative Suzuki coupling reaction, which couples an ortho-iodophenol with an organoboron reagent and carbon monoxide. nih.govosti.govresearchgate.net This method provides high yields, although it can be time-consuming. nih.gov

Interactive Table 1: Suzuki Coupling Reactions for Xanthone Functionalization

| Substrate | Coupling Partner | Catalyst/Ligand | Base | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-(Trifluoromethanesulfonyloxy)xanthone | Substituted phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene, reflux | Good yields | jst.go.jp |

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has been employed to synthesize novel xanthone derivatives. nih.gov This reaction forms a stable 1,2,3-triazole ring, which can act as a linker to connect the xanthone scaffold to other molecular fragments. nih.govfrontiersin.org This strategy has been used to create a series of ten triazole-bearing caged xanthone derivatives from a precursor named DDO-6101. nih.gov The introduction of the triazole moiety was shown to improve the aqueous solubility and permeability of the parent compound. nih.gov This approach is valued for its high efficiency and the mild reaction conditions required. nih.govresearchgate.net

Interactive Table 2: Click Chemistry Applications for Xanthone Derivatization

| Xanthone Precursor | Reaction Type | Attached Moiety | Purpose | Resulting Compound Type | Reference |

|---|---|---|---|---|---|

| Alkyne-functionalized caged xanthone | CuAAC | Various azides | Improve druglike properties | Triazole-bearing caged xanthones | nih.gov |

| Xanthydrol with propargyl bromide | CuAAC | Azide | Synthesis of novel derivatives | 4-((9H-xanthen-9-yloxy)methyl)-1-aryl-1H-1,2,3-triazole | frontiersin.org |

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a rational strategy for designing new therapeutic agents. nih.govresearchgate.net The xanthone scaffold is an excellent platform for creating such hybrid molecules.

A direct example involving the title compound's core is 6-[2-(4-aminophenyl)ethynyl]-2,3-dimethoxy-xanthone , a synthetic molecule studied for its biological potential. ontosight.ai This structure represents a conjugate where an aminophenyl-ethynyl group has been attached to the this compound backbone, likely via a Sonogashira coupling reaction. ontosight.ai

Other examples include the synthesis of xanthonolignoids, which are formed by the oxidative coupling of a dihydroxyxanthone and a cinnamyl alcohol derivative. mdpi.com Additionally, caged xanthones have been conjugated with triphenylphosphonium groups to improve their antimalarial activity by targeting the mitochondria of the parasite. mdpi.com The synthesis of these complex molecules often relies on multi-step sequences that incorporate the functionalization reactions described previously, such as coupling reactions or nucleophilic substitutions. mdpi.commdpi.com

Coupling Reactions (e.g., Click Chemistry, Suzuki Coupling)

Green Chemistry Approaches in Xanthone Synthesis

Traditional methods for synthesizing xanthones often involve multiple steps, harsh reaction conditions, and the use of harmful reagents, which are inefficient from a green chemistry perspective. researchgate.netrsc.org Consequently, significant research has been directed towards developing more sustainable and environmentally friendly synthetic protocols. researchgate.netconicet.gov.ar

Several green strategies have been successfully applied to xanthone synthesis:

Catalysis in Aqueous Media: An efficient and safe protocol for the copper-catalyzed intramolecular O-arylation of 2-halobenzophenones to yield xanthones has been developed to proceed exclusively in water. rsc.org This method avoids the use of harmful organic solvents, and the aqueous solution containing the copper catalyst can be recovered and reutilized. rsc.org

Heterogeneous Catalysis: Heterogeneous catalysts are advantageous due to their high reusability, selectivity, and the minimal waste they generate. researchgate.net A notable example is the use of a nanopalladium-supported catalyst on biochar, which provides an innovative and scalable methodology for synthesizing diverse xanthone derivatives. researchgate.net

Photocatalysis: A metal-free approach using visible light and molecular oxygen as a cheap and environmentally benign oxidant has been developed for the synthesis of xanthones. mdpi.com This method involves the photocatalytic oxidation of the benzylic C-H bond of a 9H-xanthene precursor to the corresponding xanthone. mdpi.com

Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) and ultrasound have been utilized to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter time frames. nih.govcore.ac.uk Ultrasound has been employed in the three-component reaction of 2-naphthol, dimedone, and aldehydes to produce functionalized xanthenes with high yields. nih.gov

Interactive Table 3: Overview of Green Chemistry Approaches in Xanthone Synthesis

| Green Approach | Catalyst/System | Energy Source | Solvent | Key Advantages | Reference |

|---|---|---|---|---|---|

| Aqueous Phase Synthesis | Copper-catalyst | Conventional Heating | Water | Avoids harmful organic solvents, catalyst recycling | rsc.org |

| Heterogeneous Catalysis | Nanopalladium on biochar | Conventional Heating | Not specified | Scalable, reusable catalyst, sustainable support | researchgate.net |

| Photocatalysis | Organic Dye (Rose Bengal) | Visible Light | Acetonitrile | Metal-free, uses O₂ as a green oxidant | mdpi.com |

| Ultrasound-Assisted Synthesis | ZrCl₄ or HClO₄ | Ultrasonic Irradiation | Ethanol or Water | Mild conditions, high yields, reduced reaction times | nih.gov |

Advanced Spectroscopic and Structural Elucidation Techniques for 2,3 Dimethoxyxanthen 9 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For 2,3-Dimethoxyxanthen-9-one, 1D (¹H and ¹³C) and 2D NMR experiments provide unambiguous assignment of all proton and carbon signals, confirming the precise arrangement of substituents on the xanthone (B1684191) core.

While a complete, experimentally assigned spectrum for this compound is not detailed in the provided search results, a typical approach involves assigning signals based on chemical shifts, multiplicities, and integration. The expected ¹H and ¹³C NMR chemical shifts can be predicted based on the known effects of the methoxy (B1213986) and carbonyl groups on the aromatic rings.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are approximate values based on standard substituent effects. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | ~7.3 s | ~105 |

| 2 | - | ~150 (C-OCH₃) |

| 3 | - | ~148 (C-OCH₃) |

| 4 | ~7.7 s | ~118 |

| 4a | - | ~121 |

| 5 | ~7.5 dd | ~124 |

| 6 | ~7.4 t | ~127 |

| 7 | ~7.7 t | ~124 |

| 8 | ~8.2 d | ~118 |

| 8a | - | ~156 |

| 9 (C=O) | - | ~176 |

| 9a | - | ~121 |

| 2-OCH₃ | ~3.9 s | ~56 |

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and for establishing the connectivity between atoms. researchgate.net For a molecule like this compound, several key 2D NMR experiments would be employed:

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. emerypharma.com It would confirm the coupling between adjacent protons on the unsubstituted aromatic ring (H-5, H-6, H-7, H-8).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It provides a direct link between the ¹H and ¹³C assignments.

The combination of these techniques allows for a complete and confident assignment of every proton and carbon in the molecule. nih.govbiocrick.com

While the xanthone core is largely planar, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments provide information about through-space proximity of atoms, which is key for determining conformation and stereochemistry in more complex or flexible molecules. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds. ic.ac.uk A NOESY spectrum of this compound would show cross-peaks between the protons of the methoxy groups and the adjacent aromatic protons (e.g., H-1 and H-4), confirming their spatial relationship.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This is an alternative to NOESY and is particularly useful for molecules of intermediate size where the NOE effect might be close to zero. It provides similar information about through-space interactions. nih.gov For xanthone derivatives, ROESY has been successfully used to probe through-space proton-proton interactions when NOESY experiments were unsuccessful.

2D-NMR for Complete Spectral Assignment and Connectivity Elucidation

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool that provides the exact mass of the parent ion, allowing for the unambiguous determination of its molecular formula. For this compound (C₁₅H₁₂O₄), the calculated monoisotopic mass is 256.0736 Da. HRMS analysis would confirm this exact mass, distinguishing it from other potential isomers.

Tandem mass spectrometry (MS/MS) experiments are used to analyze the fragmentation pathways of the molecular ion. nih.gov While specific experimental data for this compound is not available, the fragmentation of xanthones is well-understood and typically involves characteristic losses of small neutral molecules. acdlabs.comlibretexts.org

Interactive Table 2: Predicted HRMS Fragmentation Pattern for this compound

| m/z (Da) | Proposed Fragment | Description |

|---|---|---|

| 256.0736 | [C₁₅H₁₂O₄]⁺˙ | Molecular Ion (M⁺˙) |

| 241.0501 | [C₁₄H₉O₄]⁺ | Loss of a methyl radical (·CH₃) |

| 228.0423 | [C₁₄H₈O₃]⁺˙ | Loss of carbon monoxide (CO) from the [M-CH₃]⁺ ion |

| 213.0552 | [C₁₃H₉O₃]⁺ | Subsequent loss of a methyl radical from the [M-CO]⁺˙ ion |

Vibrational Spectroscopy (FT-IR, Raman) in Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These two techniques are complementary, as some vibrations that are strong in IR may be weak in Raman, and vice-versa. nih.govphotothermal.com

FT-IR Spectroscopy: Works by measuring the absorption of infrared radiation by a molecule, which excites bond vibrations (stretching, bending). It is particularly sensitive to polar bonds. photothermal.com

Raman Spectroscopy: Involves the inelastic scattering of monochromatic light. It is often more sensitive to non-polar, symmetric bonds. photothermal.com

The spectra provide a unique "fingerprint" for the molecule. The key functional groups in this compound—the ketone, the ether linkages, and the aromatic rings—give rise to characteristic absorption bands.

Interactive Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| C=O Stretch | Ketone | 1650-1630 (strong) | 1650-1630 (medium) |

| C=C Stretch | Aromatic Rings | 1600-1450 (multiple bands) | 1600-1450 (strong) |

| C-O-C Stretch (Aryl-Alkyl Ether) | Asymmetric | 1275-1200 (strong) | Weak |

| C-O-C Stretch (Aryl-Alkyl Ether) | Symmetric | 1075-1020 (medium) | Medium-Strong |

| =C-H Bending (Out-of-plane) | Aromatic Rings | 900-675 (strong) | Weak |

| =C-H Stretch | Aromatic Rings | 3100-3000 (medium) | 3100-3000 (strong) |

Electronic Absorption and Emission Spectroscopy for Photophysical Characterization

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence/phosphorescence emission, reveals information about the electronic transitions within the molecule and its photophysical properties. biocompare.com The study of this compound shows distinct absorption and emission characteristics. researchtrends.net

The UV-Visible absorption spectrum is characterized by strong π-π* transitions associated with the aromatic system and the carbonyl group. researchtrends.net The position of these bands can be influenced by solvent polarity; a bathochromic (red) shift is observed with increasing solvent polarity, which is characteristic of π-π* transitions. researchtrends.net

Interactive Table 4: Photophysical Data for this compound

| Parameter | Value | Solvent | Technique | Description | Reference |

|---|---|---|---|---|---|

| λmax Absorption | 245 nm | n-hexane | UV-Vis | π-π* transition of the xanthone aromatic rings. | researchtrends.net |

| λmax Absorption | 300 nm | n-hexane | UV-Vis | π-π* transition related to the methoxy substituent. | researchtrends.net |

| λmax Absorption | 350 nm | n-hexane | UV-Vis | π-π* transition of the carbonyl group. | researchtrends.net |

| Fluorescence Emission | 430 nm | Acetonitrile | Fluorescence | Monitored with excitation at 380 nm. | researchtrends.net |

The molecule exhibits very low fluorescence quantum yield, which is typical for many xanthone derivatives. researchtrends.net However, it does phosphoresce, allowing for the determination of its triplet state energy. researchtrends.net

X-ray Crystallography for Solid-State Structural Determination

As of the latest search, a solved single-crystal X-ray structure for this compound has not been reported in the public domain. If a suitable crystal were obtained and analyzed, the resulting data would provide an unambiguous confirmation of its structure. The analysis would yield key crystallographic parameters that define the crystal lattice.

Interactive Table 5: Example Crystallographic Data Obtainable from X-ray Analysis

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The basic geometric shape of the unit cell (e.g., Monoclinic, Orthorhombic). | Monoclinic |

| Space Group | The set of symmetry operations that describe the crystal's structure. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 8.5, b = 12.1, c = 9.3 |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 105.4, γ = 90 |

| Volume (ų) | The volume of one unit cell. | 925.6 |

| Z | The number of molecules per unit cell. | 4 |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C=O, C-O, C-C). | C=O ≈ 1.22 Å |

Computational Chemistry and Theoretical Investigations of 2,3 Dimethoxyxanthen 9 One and Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is a widely used approach for calculating molecular properties due to its favorable balance between computational cost and accuracy. arxiv.org DFT calculations are instrumental in understanding the relationship between the electronic structure of xanthone (B1684191) derivatives and their biological activities. uchile.cl

The electronic and chemical properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. pmf.unsa.bajoaquinbarroso.com A smaller energy gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. pmf.unsa.ba

DFT calculations are frequently employed to determine the energies of these frontier orbitals and the corresponding energy gap. For xanthone derivatives, these calculations help elucidate how different substituents on the xanthone core influence the molecule's electronic properties and potential as an antioxidant or therapeutic agent. researchgate.netaip.org For instance, a computational study on various xanthone derivatives from mangosteen pericarp using DFT with the B3LYP method determined their HOMO-LUMO energy gaps to evaluate their potential as antioxidant compounds. aip.org The results indicated that derivatives like 8-hydroxymangostingon and tovopilin A have very small energy gaps, suggesting they are potent antioxidants. aip.org

| Xanthone Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| 8-Hydroxymangostingon | - | - | 0.14204 | researchgate.netaip.org |

| Tovopilin A | - | - | 0.14355 | researchgate.netaip.org |

| 8-Hydroxycudracxanthone G | - | - | 0.15299 | researchgate.netaip.org |

| Caffeine | -5.83 | -0.71 | 5.12 | pmf.unsa.ba |

| Theobromine | -5.91 | -0.78 | 5.13 | pmf.unsa.ba |

Theoretical modeling provides a powerful means to interpret and assign experimental spectroscopic data. DFT calculations can predict the vibrational (IR) and electronic (UV-Vis) spectra of molecules. rsc.org For IR spectra, calculations can determine the vibrational frequencies and intensities, which correspond to specific bond stretching, bending, or twisting motions within the molecule. arxiv.org This allows for a detailed assignment of the peaks observed in an experimental IR spectrum. researchgate.net

For UV-Vis absorption spectra, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. mdpi.comrespectprogram.org It calculates the electronic excitation energies and oscillator strengths, which correspond to the wavelengths and intensities of absorption bands. mdpi.comnih.gov These calculations can predict the λ_max_ (wavelength of maximum absorbance) values for the electronic transitions (e.g., π → π*) that are characteristic of the chromophore in the xanthone scaffold. rsc.orgnih.gov Studies on xanthone derivatives have shown good agreement between TD-DFT calculated spectra and experimental measurements, confirming the utility of this approach for understanding their photophysical properties. rsc.org

| Compound/Derivative Type | Method | Calculated λmax (nm) | Experimental λmax (nm) | Reference |

|---|---|---|---|---|

| Cladoxanthone C | TD-DFT | 228, 261, 335 | 228, 261, 335 | rsc.org |

| Hydroxy Coumarins | TD-DFT | - | ~280-330 | acs.org |

| Tocopherols (Non-polar solvent) | TD-DFT | ~295-300 | ~292-298 | nih.gov |

Prediction of Molecular Orbitals and Energy Gaps

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. scispace.com This method is crucial in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of a ligand's activity. nih.gov For xanthone derivatives, docking studies have been used to explore their potential as inhibitors of various enzymes involved in disease, such as cyclooxygenases (COX), kinases, and proteases. scispace.comresearchgate.netresearchgate.net

After predicting the binding pose, a detailed analysis of the interactions between the ligand and the amino acid residues in the protein's binding site is performed. This characterization is essential for understanding the mechanism of inhibition. Key interactions that stabilize the ligand-receptor complex include hydrogen bonds, hydrophobic interactions, π-π stacking, and van der Waals forces. scispace.comnih.gov

For example, in a docking study of xanthone derivatives against the COX-2 enzyme, hydrogen bonds were identified with key residues such as Arg120, Tyr355, and Ser353 in the active site. scispace.com Similarly, studies on xanthone derivatives as α-glucosidase inhibitors revealed that polyhydroxyl groups and expanded aromatic rings were key pharmacophores for forming hydrogen bonds and π-π stacking interactions with the enzyme. nih.govacs.org Visualizing these interactions helps explain the structure-activity relationship and provides a rationale for designing more potent and selective inhibitors. nih.gov

A critical output of molecular docking is the scoring function, which estimates the binding affinity (or free energy of binding) between the ligand and the protein. nih.govdovepress.com This score is typically expressed in units of kcal/mol, with more negative values indicating a stronger, more favorable binding interaction. researchgate.net By comparing the docking scores of different compounds, researchers can rank potential inhibitors and prioritize them for further experimental testing. frontiersin.org

Numerous studies have reported the predicted binding affinities for various xanthone derivatives against a range of biological targets. For instance, halogenated xanthone derivatives showed potent inhibitory activity against mushroom tyrosinase, with the most active compounds (compounds 11 and 13) exhibiting binding affinities of -8.6 kcal/mol and -7.5 kcal/mol, respectively. tandfonline.com Another study investigating xanthone derivatives as CHK1 kinase inhibitors identified eight hits with binding affinities ranging from -8.22 to -8.08 kcal/mol. researchgate.net

| Xanthone Derivative | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Halogenated xanthone (compound 11) | Mushroom Tyrosinase | -8.6 | tandfonline.com |

| Halogenated xanthone (compound 13) | Mushroom Tyrosinase | -7.5 | tandfonline.com |

| Xanthone derivative (L36) | CHK1 Kinase (7AKO) | -8.14 | researchgate.net |

| Xanthone derivative (L43) | CHK1 Kinase (7AKM) | -8.22 | researchgate.net |

| Globulixanthone C | Carbonic Anhydrase II | -9.5 | innovareacademics.in |

| Xanthone-chalcone (compound 3SH) | EGFR | -9.71 | ugm.ac.id |

Binding Mode Analysis and Ligand-Binding Site Characterization

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Complexes

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. ugm.ac.id MD simulations model the movement of atoms and molecules over time, providing insights into the flexibility of the complex and the stability of the binding interactions under conditions that mimic a biological environment. researchgate.netnih.gov These simulations are often used to validate the results of molecular docking. researchgate.net

The stability of the protein-ligand complex during an MD simulation is often assessed by calculating the Root Mean Square Deviation (RMSD) of the atomic positions over time. innovareacademics.in A stable RMSD value for the ligand suggests that it remains securely bound in the active site. nih.gov Additionally, the Root Mean Square Fluctuation (RMSF) can be calculated for each protein residue to identify which parts of the protein become more or less flexible upon ligand binding. researchgate.net Studies on xanthone-protein complexes have used MD simulations of up to 100 nanoseconds to confirm that the docked compounds form stable complexes with their target proteins, supporting the docking predictions. ugm.ac.idugm.ac.id For example, an MD simulation of a xanthone-chalcone derivative with the EGFR receptor showed the complex was stable for the entire 100 ns simulation. ugm.ac.id Similarly, a study on globulixanthone C bound to carbonic anhydrase II showed a lower average RMSD (1.88 Å) compared to a standard drug (2.11 Å), indicating a very stable binding. innovareacademics.in

| System | Simulation Length (ns) | Key Finding (Stability) | Reference |

|---|---|---|---|

| Xanthone hits with CHK1 Kinase | 1 (1000 ps) | Docked complexes showed stable potential energy throughout the simulation. | researchgate.net |

| EGFR-Xanthone-chalcone complex | 100 | Complex was demonstrated to be stable for the full simulation time. | ugm.ac.idugm.ac.id |

| CA II-Globulixanthone C complex | - | Average RMSD of 1.88 Å, indicating stable binding. | innovareacademics.in |

| SARS-CoV-2 Mpro-Brasixanthone C complex | 50 | Complex was stable with high binding affinity and lower free energy. | researchgate.net |

Conformational Sampling and Trajectory Analysis

Conformational analysis is fundamental to understanding the behavior of a molecule, as its three-dimensional shape dictates its interaction with biological macromolecules. For flexible molecules like xanthone derivatives, exploring the potential energy surface to identify stable conformations is a critical step. Molecular dynamics (MD) simulations are a primary tool for this purpose, allowing researchers to observe the physical movements of atoms and molecules over time. chpc.ac.za

MD simulations can reveal the dynamic nature of a molecule, showing how it transitions between different conformational states. nih.gov The trajectory from an MD simulation provides a wealth of information that can be analyzed to understand the molecule's flexibility and preferred shapes. Key parameters analyzed from the simulation trajectory include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in the displacement of a selection of atoms for a particular frame with respect to a reference frame. It indicates the stability of the molecule or a protein-ligand complex over the simulation time. A stable system will show a low and converging RMSD value. Current time information in Chicago, IL, US.researchgate.net

Root Mean Square Fluctuation (RMSF): This parameter measures the fluctuation of individual residues or atoms from their average position. It helps to identify the flexible regions of a molecule or a protein upon ligand binding. Current time information in Chicago, IL, US.mdpi.com

In a study on 3,7-dihydroxy-1,2-dimethoxyxanthone, a close derivative of the target compound, a 200-nanosecond MD simulation was performed to examine the dynamic properties of its bound state with proteins from prostate and cervical cancer cells. chpc.ac.zaresearchgate.net The results indicated that the complex showed high stability throughout the simulation period when compared to the free target protein. chpc.ac.zaresearchgate.net Such analyses for 2,3-Dimethoxyxanthen-9-one would involve simulating the molecule in a solvent box, often water, to mimic physiological conditions and observing its conformational landscape. The resulting trajectories would reveal the most populated and energetically favorable conformations, providing crucial insights for subsequent docking and interaction studies.

Protein-Ligand Interaction Dynamics

Understanding how a ligand like this compound interacts with its protein target is crucial for elucidating its mechanism of action. While molecular docking provides a static snapshot of the binding pose, molecular dynamics simulations offer a dynamic view of the interaction, revealing the stability of the complex and the key interactions that maintain the binding over time. mdpi.comnih.gov

MD simulations of protein-ligand complexes, such as those performed for xanthone derivatives with targets like cyclin-dependent kinases (CDK2) and epidermal growth factor receptor (EGFR), show how the ligand settles into the binding pocket. Current time information in Chicago, IL, US. These simulations can confirm the stability of crucial interactions, such as hydrogen bonds and hydrophobic contacts, predicted by docking studies. semanticscholar.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For xanthone derivatives, QSAR models are instrumental in predicting the activity of newly designed compounds and in understanding the structural features that are critical for their therapeutic effects. nih.gov

Descriptor Selection and Model Development

The development of a robust QSAR model begins with the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. These can be categorized as electronic, steric, hydrophobic, or topological descriptors.

For xanthone derivatives, studies have identified several key descriptors that are significantly correlated with their anticancer activity. nih.gov These often include:

Dielectric Energy: Relates to the electronic distribution within the molecule.

LogP: The logarithm of the partition coefficient between n-octanol and water, representing the molecule's hydrophobicity. nih.gov

Group Counts: Such as the number of hydroxyl groups, which can be crucial for hydrogen bonding. nih.govresearchgate.net

Shape and Surface Area: Descriptors like the shape index and solvent-accessible surface area relate to the steric properties of the molecule. nih.gov

Electronic Properties: Net atomic charges at specific positions in the xanthone ring have been shown to contribute to cytotoxic activity. nih.gov

Once the descriptors are calculated for a set of compounds with known activities (the training set), a mathematical model is developed, typically using multiple linear regression (MLR). nih.gov This results in an equation that relates the descriptors to the biological activity, often expressed as the logarithm of the inverse of the half-maximal inhibitory concentration (log 1/IC50).

A representative QSAR equation for the anticancer activity of xanthone derivatives might look like this: log 1/IC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

For example, one study on xanthone derivatives yielded the following QSAR model for anticancer activity: log 1/IC50 = −8.124 qC1 −35.088 qC2 −6.008 qC3 + 1.831 u + 0.540 logP −9.115 nih.gov

Table 1: Commonly Used Descriptors in QSAR Models for Xanthone Derivatives

| Descriptor Category | Specific Descriptor Example | Potential Influence on Activity |

|---|---|---|

| Electronic | Dielectric Energy | Governs electrostatic interactions with the target. |

| Net Atomic Charge (e.g., qC1) | Influences reactivity and interaction with polar residues. nih.gov | |

| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions. nih.gov |

| Steric/Topological | Shape Index (order 3) | Relates molecular shape to the binding site topology. nih.gov |

| Solvent-Accessible Surface Area | Indicates the extent of interaction with the solvent and target. nih.gov | |

| H-Bonding | Hydroxyl Group Count | Determines the capacity for hydrogen bond formation. nih.govresearchgate.net |

| Thermodynamic | Dipole Moment (u) | Reflects the polarity of the molecule. nih.gov |

This table is generated based on data from multiple sources. nih.govnih.govresearchgate.net

Validation and Applicability Domain Analysis

A developed QSAR model must be rigorously validated to ensure its statistical significance and predictive power. Common validation metrics include:

Coefficient of determination (r²): Indicates the goodness of fit for the training set. Values closer to 1.0 suggest a strong correlation. nih.gov

Cross-validation coefficient (q² or r²CV): Often determined using the leave-one-out (LOO) method, this metric assesses the model's internal predictive ability. A q² value greater than 0.5 is generally considered indicative of a robust model. researchgate.netsemanticscholar.org

External validation: The model's predictive power is tested on an external set of compounds (the test set) that were not used in model development. researchgate.net

QSAR models for xanthone derivatives have demonstrated high accuracy, with reported r² values around 0.84-0.99 and q² values around 0.61-0.82. nih.govsemanticscholar.org

The Applicability Domain (AD) of a QSAR model defines the chemical space of compounds for which the model can make reliable predictions. This ensures that the model is not used to predict the activity of compounds that are structurally too different from the training set. The Y-randomization test is another validation technique used to ensure the model is not the result of a chance correlation. researchgate.netresearchgate.net

Network Pharmacology Approaches for Multi-Target Analysis

Chronic and complex diseases often involve multiple biological pathways and protein targets. Network pharmacology is a systems-level approach that aims to understand the complex interactions between drugs, targets, and diseases. mdpi.com This methodology is particularly well-suited for analyzing natural products and their derivatives, like xanthones, which often exhibit multi-target activities. nih.govfrontiersin.org

The network pharmacology workflow typically involves several steps:

Compound Target Prediction: Identifying the potential protein targets of a given compound (or a set of compounds) using various databases and prediction tools.

Disease-Associated Target Collection: Gathering a list of genes and proteins known to be associated with a specific disease.

Network Construction: Building and analyzing interaction networks, such as compound-target networks and protein-protein interaction (PPI) networks, to identify key nodes and pathways.

Pathway and Function Enrichment Analysis: Using bioinformatics tools to analyze the constructed networks and identify the biological pathways (e.g., KEGG pathways) and gene ontology (GO) terms that are significantly enriched. nih.gov

Studies on xanthones from medicinal plants have used network pharmacology to elucidate their mechanisms of action in complex diseases like colorectal cancer. nih.gov For example, analysis of 38 different xanthones revealed that their anti-cancer effects might be mediated through the PI3K/Akt/mTOR signaling pathway. nih.gov This approach allows researchers to move beyond a one-drug, one-target paradigm and embrace a more holistic view of a compound's therapeutic potential, identifying its ability to modulate an entire network of interactions. For a compound like this compound, a network pharmacology study could reveal a wide range of potential targets and pathways, suggesting new therapeutic applications. researchgate.net

Molecular Mechanisms of Biological Action of 2,3 Dimethoxyxanthen 9 One and Analogs in in Vitro Systems

Enzyme Inhibition Kinetics and Mechanistic Studies

The xanthone (B1684191) core structure serves as a versatile platform for the development of potent enzyme inhibitors. By modifying the substituents on the dibenzo-γ-pyrone framework, researchers have been able to modulate the inhibitory activity and selectivity against a range of enzymes.

Xanthone derivatives have been identified as modulators of various oxidoreductases, which are enzymes that catalyze oxidation-reduction reactions.

Monoamine Oxidase (MAO): Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the catabolism of monoamine neurotransmitters and are significant targets for the treatment of neurological disorders. tandfonline.comresearchgate.net Xanthone derivatives have shown a preference for inhibiting MAO-A. banglajol.info For instance, a study of numerous natural and synthetic xanthones revealed a general preferential inhibition of MAO-A at low micromolar concentrations. A notable example is 1,5-dihydroxy-3-methoxy xanthone, an analog isolated from Chironia krebsii, which potently inhibits MAO-A with an IC₅₀ value of 40 nM. mdpi.com Another natural xanthone, gentiacaulein, demonstrated MAO-A inhibition with an IC₅₀ of 0.49 μM. mdpi.com These findings highlight the potential of the xanthone scaffold in developing selective MAO-A inhibitors. mdpi.comresearchgate.net

Aldose Reductase (AR): Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes overactive during hyperglycemia. Inhibition of AR is a key strategy to prevent diabetic complications. nih.govbiorxiv.org While specific data on 2,3-Dimethoxyxanthen-9-one is limited, the general class of xanthones has been explored for AR inhibition. The enzyme's active site contains a rigid "anion-binding pocket" and a more flexible "specificity pocket," which can be targeted by inhibitors. nih.gov The goal is to develop Aldose Reductase Differential Inhibitors (ARDIs) that can selectively block the reduction of glucose without affecting the enzyme's beneficial role in detoxifying harmful aldehydes produced during oxidative stress. nih.govnih.gov

Controlling postprandial hyperglycemia by inhibiting carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase is a primary approach for managing type 2 diabetes. researchgate.netresearchgate.net Xanthone derivatives have emerged as significant inhibitors of these enzymes. nih.govmdpi.comnih.gov

α-Glucosidase: Numerous studies have demonstrated that xanthones are potent α-glucosidase inhibitors, often exhibiting stronger inhibition against this enzyme compared to α-amylase. nih.gov The inhibition mechanism is frequently non-competitive or mixed-type. nih.govdntb.gov.uaacs.orgnih.gov For example, a study on xanthones from Cratoxylum cochinchinense found that all twelve isolated compounds inhibited α-glucosidase with IC₅₀ values ranging from 1.7 to 72.7 µM and acted as mixed inhibitors. rcaap.pt Another study identified dihydrobenzoxanthones as competitive inhibitors of α-glucosidase, a rarely reported mechanism for natural phenolic compounds. tandfonline.com The structure-activity relationship suggests that the substitution pattern on the xanthone scaffold is crucial for inhibitory activity. mdpi.comnih.gov

α-Amylase: Xanthones also inhibit α-amylase, the enzyme responsible for the initial breakdown of starch. The inhibition is generally less potent than for α-glucosidase but still significant. nih.gov The type of inhibition is often competitive. nih.govmdpi.com For instance, certain hydroxylated xanthones and γ-mangostin were found to be competitive inhibitors of α-amylase. nih.gov Molecular docking studies suggest that hydroxyl groups and prenyl side chains on the xanthone nucleus help to position the molecule within the enzyme's active site. researchgate.net

| Compound | Enzyme | IC₅₀ (µM) | Type of Inhibition | Source/Reference |

|---|---|---|---|---|

| Cratoxanthone A | α-Glucosidase | 4.8 | Mixed | rcaap.pt |

| γ-Mangostin | α-Glucosidase | 1.7 | Mixed | rcaap.pt |

| Xanthone Analog 9b | α-Glucosidase | 4.0 | Mixed | nih.gov |

| Xanthone Analog 6c | α-Glucosidase | 16.0 | Mixed | nih.gov |

| γ-Mangostin | α-Amylase | - | Competitive | nih.govmdpi.com |

| Xanthone Analog 10c | α-Amylase | 5.4 | Mixed | nih.gov |

Xanthones have demonstrated significant anti-cancer activity, which is often linked to their ability to interfere with DNA topology and key signaling pathways. mdpi.com

Topoisomerase Inhibition: Topoisomerases are essential enzymes that regulate the topological state of DNA and are validated targets for cancer chemotherapy. mdpi.com Xanthone derivatives have been reported to act as topoisomerase inhibitors, particularly targeting topoisomerase II. mdpi.comthieme-connect.com This inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells. mdpi.com The mechanism involves the xanthone derivative binding to the topoisomerase-DNA complex, preventing the re-ligation of the DNA strands and causing permanent strand breaks.

Kinase Pathway Perturbations: Xanthones can modulate various protein kinase signaling pathways involved in cancer cell proliferation and survival. mdpi.comthieme-connect.com Studies have shown that xanthone derivatives can affect the p53 tumor suppressor pathway. For example, certain aminated xanthones have been identified as p53-activating agents by inhibiting the MDM2-p53 interaction, leading to G1-phase cell cycle arrest in a p53-dependent manner. researchgate.netrsc.org Furthermore, xanthones have been found to interfere with the PI3K/Akt/mTOR signaling pathway, a critical route for cell growth and survival, thereby inducing apoptosis in cancer cells. thieme-connect.comnih.gov The natural xanthone α-mangostin's anti-cancer effects are linked to its modulation of pathways including Akt, NF-κB, and p53. semanticscholar.org

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of the insulin (B600854) and leptin signaling pathways, making it a key therapeutic target for type 2 diabetes and obesity. wu.ac.thmdpi.com Xanthone derivatives have been identified as potent inhibitors of PTP1B. wu.ac.thnih.gov Prenylated xanthones, in particular, show strong inhibitory effects, with IC₅₀ values in the low micromolar range. nih.gov Kinetic studies have revealed that xanthones can act as either competitive or noncompetitive inhibitors of PTP1B. rcaap.ptnih.gov For example, xanthones isolated from Cratoxylum cochinchinense were found to be competitive inhibitors of PTP1B, while prenylated xanthones from Cudrania tricuspidata acted in a noncompetitive manner. rcaap.ptnih.govnih.gov This suggests that different substitution patterns on the xanthone scaffold can lead to different binding modes within the enzyme.

| Compound | IC₅₀ (µM) | Type of Inhibition | Source/Reference |

|---|---|---|---|

| Cratoxanthone A | 2.4 | Competitive | rcaap.pt |

| γ-Mangostin | 2.8 | Competitive | rcaap.pt |

| Prenylated Xanthone (Cudraniaxanthone B) | 1.9 | Noncompetitive | nih.govnih.gov |

| Mangiferin Derivative 36 | - | Good Inhibition | wu.ac.th |

Topoisomerase and Kinase Pathway Perturbations

Interaction with Nucleic Acids and Proteins at the Molecular Level

Beyond enzyme inhibition, the planar aromatic structure of xanthones makes them ideal candidates for interacting with nucleic acids, particularly non-canonical structures like G-quadruplexes.

G-quadruplexes (G4) are four-stranded DNA structures formed in guanine-rich sequences, which are prevalent in important genomic regions like telomeres and oncogene promoters. researchgate.netoup.com The stabilization of these structures by small molecules has emerged as a promising anti-cancer strategy, as it can inhibit telomerase activity and regulate gene expression. researchgate.netnih.gov

Xanthone derivatives have been specifically designed and synthesized as G-quadruplex stabilizing ligands. researchgate.netresearchgate.netacs.org These compounds show significant selectivity for G4 DNA over standard duplex DNA. researchgate.netresearchgate.net Biophysical experiments and computational studies indicate that the primary recognition mechanism involves the planar xanthone core stacking on the terminal G-tetrad of the quadruplex (end-stacking). researchgate.net The side-chains attached to the xanthone scaffold further enhance binding and selectivity by interacting with the grooves and loops of the G4 structure. researchgate.netacs.org This targeted stabilization of G4 structures in the promoter regions of oncogenes like c-MYC and bcl-2 can effectively suppress their transcription, leading to selective cytotoxicity in cancer cells. researchgate.netoup.com

Investigation of DNA Intercalation Properties

The ability of xanthone derivatives to interact with DNA is a significant area of research, with intercalation being a primary mode of binding. This interaction can lead to mutagenic effects, as observed in Salmonella typhimurium assays with certain xanthone compounds. The mutagenicity is often attributed to either direct intercalation with the DNA helix or metabolic activation by bacterial enzymes. The structural features of the xanthone molecule, such as the presence and position of hydroxyl and methoxy (B1213986) groups, play a crucial role in modulating this activity. For instance, hydroxyl groups at position 1 of the xanthone scaffold have been shown to enhance mutagenicity.

The binding of small molecules to DNA can be studied using various spectroscopic and biophysical techniques. For example, studies on osmium(II) polypyridyl complexes, which also act as DNA intercalators, utilize visible absorption and emission spectroscopy to characterize their DNA binding properties. nih.gov These studies often reveal hypochromic shifts in the absorption spectra and changes in luminescence upon DNA binding, providing insights into the binding affinity and the environment around the intercalated molecule. nih.gov The emission of these complexes can be enhanced upon binding to DNA, a phenomenon known as the "light-switch" effect, which is sensitive to the specific DNA sequence (e.g., AT-rich vs. GC-rich regions). nih.gov Such detailed investigations, while not specific to this compound, provide a methodological framework for understanding the DNA intercalation properties of xanthone derivatives.

Specific Protein Binding and Allosteric Modulation Studies

Beyond DNA, xanthone derivatives can also exhibit specific binding to proteins, including enzymes and receptors, sometimes acting as allosteric modulators. nih.govnih.gov Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. wikipedia.org This binding induces a conformational change in the receptor, which in turn alters the receptor's response to the endogenous agonist. wikipedia.org This modulation can be positive (enhancing the agonist's effect), negative (diminishing the agonist's effect), or neutral. wikipedia.org

An example of a xanthone derivative acting as a protein binder is 2S-2-amino-2-(1S,2S-2-carboxycyclopropan-1-yl)-3-(xanth-9-yl)propionic acid (LY341495), which serves as an antagonist for mGlu2/3 receptors. nih.gov This demonstrates the potential for the xanthone scaffold to be modified to achieve specific protein interactions. The concept of allosteric modulation offers a promising avenue for drug discovery, as it allows for a more nuanced regulation of receptor activity compared to direct agonists or antagonists. nih.govrsc.org For instance, positive allosteric modulators only enhance the signal when the natural agonist is present, which can help maintain the temporal characteristics of physiological signaling. rsc.org

The specificity of protein binding is a critical factor, distinguishing targeted interactions from non-specific promiscuous binding. nih.govmdpi.com While some proteins are designed to bind to a wide range of partners, many interactions are highly specific. nih.gov Investigating the specific protein targets of this compound and its analogs is crucial to understanding their full spectrum of biological activities.

Cellular Pathway Perturbations and Signaling Modulation in Cell-Based Assays

Regulation of Inflammatory Signaling Cascades (e.g., NF-κB, MAPKs)

The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of inflammation. nih.govnih.govmdpi.com The NF-κB pathway can be activated through two major routes: the canonical and non-canonical pathways. nih.govnih.gov The canonical pathway is typically triggered by pro-inflammatory cytokines like TNF-α and IL-1 and leads to the activation of RelA- or cRel-containing NF-κB complexes. nih.gov The non-canonical pathway is activated by a subset of TNF receptor superfamily members and results in the activation of RelB/p52 heterodimers. nih.govmdpi.com

Xanthone derivatives have been shown to modulate these inflammatory pathways. For instance, some xanthones can suppress NF-κB-dependent transcription. google.com This inhibition can occur at various points in the signaling cascade. The activation of NF-κB and MAPK pathways is often initiated by upstream receptors like Toll-like receptors (TLRs). elifesciences.orgplos.org LXR activation, for example, can repress gene expression stimulated by TLR2, TLR4, and TLR9 by remodeling the membrane lipid composition, which in turn affects the recruitment of downstream signaling adaptors like MyD88. elifesciences.org

The JNK pathway, a component of the MAPK signaling cascade, is another critical mediator of inflammation and has been implicated in obesity-induced insulin resistance. mdpi.com Chronic activation of JNK and NF-κB pathways can lead to cellular stress and contribute to a systemic inflammatory state. mdpi.com The ability of compounds like this compound to modulate these pathways could have significant therapeutic implications for inflammatory diseases.

Mechanisms of Cellular Homeostasis Modulation, including Antioxidant Pathways

Cellular homeostasis refers to the maintenance of a stable internal cellular environment, which is crucial for cell survival and function. qiagen.com This balance is maintained through various processes, including autophagy, management of oxidative stress, and protein quality control. qiagen.comijbs.com Disruptions in cellular homeostasis can lead to cellular stress and contribute to various diseases. nih.gov

Xanthone derivatives, including 1-Hydroxy-3,7-dimethoxyxanthone, have been noted for their antioxidant properties. The endocannabinoid system, for example, interacts with reactive oxygen species (ROS) signaling to modulate redox homeostasis. nih.gov This cross-talk can be both stimulatory and inhibitory, depending on the cellular context. nih.gov

A key regulator of both cellular homeostasis and apoptosis is the adaptor protein TRADD. nih.gov Small molecules have been identified that can bind to TRADD and modulate its activity, leading to the inhibition of apoptosis and the restoration of cellular homeostasis by activating autophagy. nih.gov Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and proteins, thereby playing a vital role in maintaining cellular health. ijbs.com The potential for this compound and its analogs to influence these homeostatic mechanisms, particularly through antioxidant activity or modulation of key regulatory proteins, is an active area of investigation.

Induction of Programmed Cell Death Pathways and Cell Cycle Regulation in Specific Cell Lines

Programmed cell death (PCD) is a fundamental biological process for removing unwanted or damaged cells. wikipedia.org Apoptosis is a major form of PCD characterized by a cascade of caspase activation. nih.govmdpi.com This process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. wikipedia.orgnih.gov The intrinsic pathway is often triggered by cellular stressors like DNA damage or oxidative stress and involves the release of cytochrome c from the mitochondria. wikipedia.orgmdpi.com

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. nih.govmanifoldapp.org It is controlled by cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. manifoldapp.orgmdpi.com Checkpoints at different stages of the cell cycle, such as the G1/S and G2/M transitions, ensure the proper completion of each phase before proceeding to the next. mdpi.comwikipedia.org

Xanthone derivatives have the potential to influence both programmed cell death and cell cycle progression. For instance, the inhibition of TRADD can block both extrinsic and intrinsic apoptosis. nih.gov Furthermore, the regulation of CDK inhibitors like p21 and p27 plays a crucial role in controlling cell cycle progression. wikipedia.org The ability of this compound to induce apoptosis or cause cell cycle arrest in specific cell lines would depend on its specific molecular targets and the cellular context.

Investigation of Antimicrobial and Antiviral Mechanisms

The rise of antibiotic resistance has spurred the search for new antimicrobial agents with novel mechanisms of action. nih.govmdpi.comwikipedia.org Xanthones have shown promise in this area. For example, the compound SCH-79797, which has a complex chemical structure, exhibits a dual-targeting mechanism of action against both Gram-negative and Gram-positive bacteria by targeting folate metabolism and bacterial membrane integrity. nih.gov This dual-action approach is particularly interesting as it has a very low frequency of resistance development. nih.gov Phenolic compounds, a broad class that includes xanthones, can exert their antimicrobial effects through various mechanisms, including disruption of the bacterial cell membrane, inhibition of enzymatic activity, and interference with DNA synthesis. mdpi.com

In the realm of antiviral research, the focus is on targeting key stages of the viral life cycle, such as attachment, entry, replication, and release. jmb.or.krbwise.kr Antiviral drugs can act by inhibiting viral enzymes like DNA polymerase or by interfering with host pathways that are essential for viral replication. nih.govimmunisationcoalition.org.au For instance, Acyclovir, an antiviral drug, is converted into its active triphosphate form within infected cells and then inhibits viral DNA polymerase. nih.gov Some mushroom-derived compounds have shown antiviral activity by targeting viral entry, genome replication, and viral proteins. bwise.kr The potential antiviral mechanisms of this compound could involve similar strategies, either by directly targeting viral components or by modulating host cell factors to create an inhospitable environment for the virus.

Structure-Activity Relationship (SAR) Studies for Biological Effects

The exploration of the structure-activity relationships (SAR) of this compound and its analogs is crucial for understanding how chemical modifications influence their biological activities. These studies involve synthesizing and testing a series of related compounds to identify the key structural features responsible for their therapeutic effects, such as anticancer and enzyme inhibitory properties.

Detailed research findings from SAR studies have highlighted the importance of the substitution pattern on the xanthone core. For instance, in the development of acetylcholinesterase (AChE) inhibitors, the substitution of a coumarin (B35378) nucleus with a this compound moiety in a lead compound resulted in a derivative that was significantly less active. acs.org This suggests that the specific geometry and electronic properties of the coumarin system were critical for potent enzymatic inhibition in that particular scaffold, and the bulkier, electronically different xanthenone was not a favorable replacement. acs.org

Further SAR studies on various xanthone derivatives have provided more general insights that can be extrapolated to analogs of this compound. The position and nature of substituents on the xanthone backbone play a pivotal role in determining the biological activity. For example, studies on other xanthones have shown that the presence and placement of hydroxyl (-OH) and methoxy (-OCH3) groups are critical for cytotoxic and anti-tumor activities. Free hydroxyl groups, particularly at positions C-1 and C-6, have been correlated with enhanced cytotoxicity, possibly by facilitating hydrogen bonding with biological targets. In contrast, methoxy groups are thought to improve membrane permeability and metabolic stability.

The anticancer properties of the broader xanthenone class, which includes this compound, are often attributed to mechanisms like the induction of apoptosis and cell cycle arrest. ontosight.ai Quantitative structure-activity relationship (QSAR) analyses on a series of novel xanthone derivatives have identified that atomic charges on specific carbons of the xanthone core, along with the compound's dipole moment and lipophilicity (logP), are key determinants of their cytotoxic effects. dovepress.com This indicates that both electronic and physicochemical properties are essential for the anticancer action of these compounds.

The following table summarizes the structure-activity relationships for a selection of xanthone derivatives, providing insights into how different structural modifications impact their biological effects.

| Compound/Analog | Structural Modification | Biological Effect | Reference |

| Compound 21 | Substitution of a 3-benzyl-6,7-coumarin with this compound | 3 orders of magnitude less active as an anticholinesterase agent compared to the lead coumarin compound. | acs.org |

| General Xanthones | Free hydroxyl groups at C-1 and C-6 | Enhances cytotoxicity. | |

| General Xanthones | Methoxy groups | Improve membrane permeability and stability. | |

| Xanthone Derivatives | Net atomic charges at qC1, qC2, and qC3; dipole moment; and logP | Found to be hypothetically responsible for cytotoxic activities in a QSAR study. | dovepress.com |

| 6-[7-(benzylmethylamino)heptyloxy]-2,3-dimethoxyxanthen-9-one | Addition of a long, amine-containing side chain at the 6-position | Belongs to a class of compounds studied for anticancer, anti-inflammatory, and antimicrobial properties. | ontosight.ai |

Emerging Research Applications and Future Directions for 2,3 Dimethoxyxanthen 9 One Scaffolds

Development as Molecular Probes and Biosensors for Cellular Processes

The inherent photochemical properties of the xanthen-9-one core make it an attractive candidate for the development of molecular probes and biosensors. smolecule.com Xanthone (B1684191) derivatives are often utilized in creating fluorescent probes due to their luminescent characteristics. smolecule.com Specifically, xanthydrol derivatives, which are structurally related to xanthen-9-ones, have been effectively employed as fluorescent probes for imaging cellular processes related to cancer, allowing for the real-time monitoring of specific biomolecules. frontiersin.org

The development of a biosensor typically involves a biological sensing element that recognizes a target and a transducer that generates a signal upon interaction. mdpi.comwjarr.com Aptamers, which are short, single-stranded DNA or RNA oligonucleotides, are increasingly used as the sensing element due to their ability to bind selectively to targets. mdpi.com The fluorescent properties of scaffolds like 2,3-Dimethoxyxanthen-9-one could be harnessed for the signaling component of such "aptasensors". mdpi.com The potential for this compound in this area is supported by its documented photochemical behavior, including its fluorescence quantum yield and the formation of a long-lived triplet excited state upon irradiation. researchtrends.net These properties are fundamental for the design of probes that can signal changes in their microenvironment, which is crucial for monitoring dynamic cellular activities. Further research is needed to fully functionalize this specific scaffold for targeted biological imaging and sensing applications. ontosight.ai

Utilization as Chemical Scaffolds in Rational Ligand Design

Rational ligand design is a key strategy in drug discovery that uses the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and selectivity. researchgate.net The xanthen-9-one nucleus is considered a valuable scaffold for this purpose due to its rigid structure, which provides a stable platform for the strategic placement of functional groups to optimize interactions with target proteins. researchgate.net